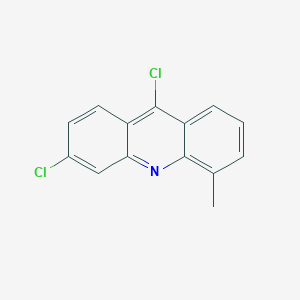

3,9-Dichloro-5-methylacridine

Description

Structure

3D Structure

Properties

CAS No. |

88914-96-9 |

|---|---|

Molecular Formula |

C14H9Cl2N |

Molecular Weight |

262.1 g/mol |

IUPAC Name |

3,9-dichloro-5-methylacridine |

InChI |

InChI=1S/C14H9Cl2N/c1-8-3-2-4-11-13(16)10-6-5-9(15)7-12(10)17-14(8)11/h2-7H,1H3 |

InChI Key |

BUXFKVQAZPXFRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Cl)Cl |

Origin of Product |

United States |

Strategic Synthesis and Advanced Functionalization of 3,9 Dichloro 5 Methylacridine and Analogues

Established Synthetic Pathways to the Acridine (B1665455) Core and its Halogenated Variants

The formation of the tricyclic acridine system is central to the synthesis of its derivatives. Several classical and modern synthetic methods have been developed for this purpose, allowing for the introduction of a variety of substituents on the acridine scaffold.

Friedländer Synthesis: The Friedländer synthesis is a versatile method for the preparation of quinolines and, by extension, acridines. It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) with a compound containing a reactive methylene (B1212753) group, such as a ketone. nih.govwikipedia.org The reaction is typically catalyzed by acids like trifluoroacetic acid (TFA) or can be performed under microwave irradiation to improve yields and reduce reaction times. nih.gov For instance, the reaction of 2-amino-5-chlorobenzophenone (B30270) with various cyclanones in the presence of TFA under microwave conditions yields acridine derivatives. nih.gov

Bernthsen Acridine Synthesis: This method involves the reaction of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a dehydrating agent like zinc chloride or polyphosphoric acid at high temperatures (200–270 °C). wikipedia.orgtandfonline.comyoutube.com The Bernthsen reaction allows for the synthesis of 9-substituted acridines. wikipedia.orgthieme-connect.de While the classical conditions are harsh, modifications using microwave irradiation and p-toluenesulfonic acid (p-TSA) as a catalyst have been developed to provide a more environmentally friendly approach with better yields and shorter reaction times. tandfonline.comtandfonline.com

| Reaction Name | Reactants | Catalyst/Conditions | Product | Ref |

| Friedländer Synthesis | 2-aminobenzophenones, cyclanones | TFA, microwave | Acridine derivatives | nih.gov |

| Bernthsen Synthesis | Diphenylamine (B1679370), carboxylic acid | Zinc chloride, 200-210 °C | 9-substituted acridines | tandfonline.com |

| Modified Bernthsen | Diphenylamine, carboxylic acid | p-TSA, microwave | 9-substituted acridines | tandfonline.com |

Von Niementowski Reaction: While primarily known for the synthesis of γ-hydroxyquinoline derivatives from anthranilic acids and ketones or aldehydes, wikipedia.org variations of this reaction can be applied to the synthesis of quinazolines. wikipedia.orgchemeurope.comchempedia.info Its direct application to form the acridine core is less common, as it typically yields quinoline (B57606) or quinazoline (B50416) structures. The reaction mechanism is thought to proceed through the formation of a Schiff base followed by intramolecular condensation. wikipedia.org

The introduction of halogen atoms onto the acridine ring can be achieved either by using halogenated starting materials in the cyclization step or by direct halogenation of the pre-formed acridine scaffold. Direct electrophilic halogenation of acridine itself is complex. For instance, bromination of acridine in concentrated sulfuric acid predominantly yields the 4-bromoacridine, while in glacial acetic acid, the 2-bromoacridine (B14150503) is the major product. This demonstrates that the regioselectivity of halogenation is highly dependent on the reaction conditions.

A more controlled approach to obtaining specific halogenation patterns, such as the 3,9-dichloro substitution, typically involves the use of appropriately substituted precursors. For example, a 9-chloroacridine (B74977) can be synthesized from the condensation of aniline (B41778) and o-chlorobenzoic acid to form diphenylamine-2-carboxylic acid, which is then treated with a chlorinating agent like POCl₃. pharmaguideline.com To achieve a 3,9-dichloro pattern, one would need to start with precursors already bearing a chlorine atom at the desired position on one of the aromatic rings.

Recent advancements in the selective halogenation of N-heterocycles offer more precise control. Strategies involving the temporary transformation of pyridines into reactive Zincke imine intermediates allow for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgchemrxiv.org Another approach utilizes designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide. nih.govresearchgate.net While these methods have been demonstrated on pyridines, their application to the more complex acridine system would require further investigation.

The synthesis of 3,9-dichloro-5-methylacridine would likely proceed via a condensation reaction involving two key precursors, which themselves need to be synthesized. A plausible retrosynthetic analysis suggests a Bernthsen-type or Ullmann-type condensation.

One potential pathway involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. wikipedia.orgsynarchive.combyjus.comorganic-chemistry.orgresearchgate.net This could involve the coupling of a substituted aminobenzene with a substituted halobenzene derivative, followed by cyclization.

A more direct approach would be the Bernthsen synthesis. For the target molecule, this would require the reaction of a substituted diphenylamine with a suitable carboxylic acid. However, constructing the necessary substituted diphenylamine precursor can be challenging.

A more feasible strategy would be a two-component cyclization, such as a modified Friedländer or a related condensation. The key precursors for such a synthesis would be:

A substituted aniline derivative, for example, 4-chloro-2-methylaniline (B164923) .

A substituted benzaldehyde (B42025) or benzoic acid derivative, such as 2,4-dichlorobenzaldehyde or 2-amino-4-chlorobenzoic acid .

The synthesis of these precursors is documented. 2,4-Dichlorobenzaldehyde can be prepared from 2,4-dichlorotoluene (B165549) via oxidation google.com or from the hydrolysis of 2,4-dichlorobenzal chloride. prepchem.com It can also be synthesized via a Vilsmeier reaction. google.com2-Amino-4-chlorobenzoic acid can be synthesized from 2-chloro-4-nitrobenzoic acid via reduction. chemicalbook.comsigmaaldrich.com The synthesis of 2-(3-amino-4-chlorobenzoyl) benzoic acid has also been reported. google.com

By reacting a precursor like 4-chloro-2-methylaniline with a suitable derivative of 2-amino-4-chlorobenzoic acid or a related compound, one could construct the 3,9-dichloro-5-methylacridine scaffold. The precise reaction conditions would need to be optimized to favor the desired cyclization and prevent the formation of side products.

| Precursor | Synthesis Method | Starting Materials | Ref |

| 2,4-Dichlorobenzaldehyde | Oxidation | 2,4-Dichlorotoluene | google.com |

| 2,4-Dichlorobenzaldehyde | Hydrolysis | 2,4-Dichlorobenzal chloride | prepchem.com |

| 2-Amino-4-chlorobenzoic acid | Reduction | 2-Chloro-4-nitrobenzoic acid | chemicalbook.com |

| 2-(3-Amino-4-chlorobenzoyl) benzoic acid | Hydrogenation | 2-(4-Chloro-3-nitrobenzoyl) benzoic acid | google.com |

Precision Methylation Methodologies in Acridine Synthesis

The introduction of a methyl group at a specific position, such as C5 in the target molecule, can be achieved either by using a methylated precursor or through late-stage methylation of the acridine core. Modern synthetic chemistry offers several advanced techniques for precise methylation.

Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net This strategy typically involves a directing group on the substrate that coordinates to a transition metal catalyst (often palladium), bringing the catalyst into close proximity to a specific C-H bond, which is then cleaved and functionalized. researchgate.net For instance, acetanilide (B955) groups can direct the ortho-methylation of anilines. researchgate.net

While direct C-H methylation of the acridine core at the C5 position has not been specifically reported for 3,9-dichloroacridine (B41272), the principles of directed C-H activation could potentially be applied. This would require the presence of a suitable directing group on the acridine scaffold to guide the methylation to the desired position. Palladium-catalyzed methylation of aryl boronate esters with methyl iodide also presents a viable, though indirect, route. nih.gov Furthermore, palladium-catalyzed nucleomethylation of alkynes has been developed to construct methylated heteroaromatic rings, including 4-methylisoquinolines, in a single step. semanticscholar.org Photo-induced C-H methylation reactions offer another mild and efficient approach for introducing methyl groups. nih.gov

The term "Magic Methyl" refers to the often profound and beneficial effect that the introduction of a methyl group can have on the biological activity and physicochemical properties of a molecule. rsc.orgnih.gov Synthetic strategies to install these "magic methyl" groups are therefore of great interest. rsc.orgnih.gov

These strategies often employ advanced methylation reagents and catalysts. Methyl-containing peroxides, for example, can be used for the methylation of various substrates, including N-heterocycles. nih.gov Late-stage oxidative C(sp³)–H methylation has been demonstrated on a range of pharmaceutically relevant N- and O-containing heterocycles. nih.gov Palladium-catalyzed methylation of nitroarenes using methanol (B129727) as a sustainable methylating agent has also been developed. nih.govlookchem.com

In the context of acridine chemistry, N-methylation of the acridine nitrogen is a common transformation. For instance, 12-N-methylated 5,6-dihydrobenzo[c]acridine (B2594076) derivatives have been synthesized and studied for their biological activity. nih.gov While direct C-methylation of the acridine ring using "Magic Methyl" strategies is less documented, the existing methodologies for other heterocycles provide a strong foundation for future research in this area. mdpi.com The development of such methods would allow for the late-stage derivatization of complex acridine scaffolds, providing rapid access to new analogues with potentially enhanced properties.

Post-Synthetic Derivatization and Chemical Modification of 3,9-Dichloro-5-methylacridine

The presence of two reactive chloro substituents on the 3,9-dichloro-5-methylacridine core, particularly the labile chlorine atom at the 9-position, provides a versatile platform for extensive post-synthetic modifications. These derivatization strategies enable the development of a diverse library of acridine-based compounds with tailored electronic, steric, and biological properties. Key transformations include nucleophilic substitution at the 9-position and various modifications across the acridine ring system to generate complex hybrid molecules.

Reactions at the 9-Position: Nucleophilic Substitution and Phosphonylation

The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic attack, a characteristic that has been widely exploited for the introduction of a variety of functional groups. This reactivity is analogous to that of acid chlorides, where the incoming nucleophile displaces the chloride ion. youtube.com

Nucleophilic Substitution with Amines:

A common and extensively studied reaction is the substitution of the 9-chloro group with primary and secondary amines. This reaction typically proceeds by heating the 9-chloroacridine derivative with the desired amine. youtube.com The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient C9 carbon of the acridine ring, leading to the displacement of the chloride and the formation of a new carbon-nitrogen bond. youtube.com This method allows for the straightforward synthesis of a wide array of 9-aminoacridine (B1665356) derivatives. However, the reaction can sometimes be challenging to control, as the resulting primary or secondary amine products can potentially undergo further alkylation. youtube.com

A general scheme for the nucleophilic substitution of a 9-chloroacridine with an amine is depicted below:

R1, R2 = H, alkyl, aryl, etc.

This reaction is fundamental in the synthesis of various biologically active acridine compounds, including those with antimalarial and anticancer properties. The specific nature of the amine nucleophile can be varied to modulate the pharmacological profile of the resulting molecule.

Phosphonylation:

A notable and synthetically valuable reaction at the 9-position is phosphonylation. The reaction of 9-chloroacridines with phosphites, such as those of the type (RO)2P(O)H, leads to the formation of novel phosphono-acridanes. arkat-usa.org This transformation represents an important method for creating organophosphorus compounds derived from the acridine scaffold. arkat-usa.org

The reaction of 9-chloroacridines with cyclic phosphites under neat conditions at elevated temperatures (e.g., 90 °C) has been shown to produce bis-phosphonates, along with the corresponding acridones as by-products. arkat-usa.org A proposed pathway involves the initial formation of a monophosphonate intermediate, which could then undergo elimination of HCl to yield a 9-phosphono-acridine. Subsequent protonation of the basic acridine nitrogen and addition of a second phosphite (B83602) molecule would lead to the final bis-phosphonate product. arkat-usa.org

| Reactant (9-Chloroacridine) | Reagent | Product (Bis-phosphonate) | Yield (%) | Reference |

| 9-chloroacridine | Cyclic phosphite | Acridane bis-phosphonate | 15-30 (isolated) | arkat-usa.org |

Modifications and Hybrid Molecule Formation on the Acridine Ring System

Beyond simple substitutions at the 9-position, the acridine scaffold of 3,9-dichloro-5-methylacridine can be incorporated into more complex molecular architectures to form hybrid molecules. This strategy aims to combine the pharmacophoric features of acridine with other bioactive moieties to create new compounds with potentially enhanced or novel biological activities.

One common approach involves the use of the 9-aminoacridine derivatives, obtained as described in the previous section, as building blocks for further elaboration. For instance, 9-aminoacridine derivatives can be condensed with various cyclic anhydrides, such as dihydrofuran-2,5-dione or hexahydroisobenzofuran-1,3-dione, under microwave irradiation to yield acridine-cyclic imide hybrid molecules in good yields. researchgate.net

Another powerful technique for creating hybrid molecules is the 1,3-dipolar cycloaddition reaction, often referred to as a "click reaction." In this approach, a 9-azidoacridine, which can be synthesized from the corresponding 9-chloroacridine, is reacted with various terminal alkynes. This reaction, typically catalyzed by a copper(I) species, efficiently generates 1,4-disubstituted-1,2,3-triazole-linked acridine hybrids. nih.gov This methodology has been successfully employed to ligate the acridine moiety to other heterocyclic systems, such as uracil, with the aim of developing novel anticancer agents. nih.gov

| Acridine Precursor | Linkage Chemistry | Hybrid Moiety | Resulting Hybrid Molecule | Reference |

| 9-Aminoacridine | Condensation | Cyclic Anhydride | Acridine-cyclic imide | researchgate.net |

| 9-Azidoacridine | 1,3-Dipolar Cycloaddition | Terminal Alkyne | 1,2,3-Triazole-linked acridine | nih.gov |

These synthetic strategies underscore the versatility of the acridine ring system as a scaffold for the design and synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Mechanistic Exploration of 3,9 Dichloro 5 Methylacridine

Electrophilic and Nucleophilic Aromatic Substitution Profiles of Dichloro-Methylacridines

The substitution pattern on the acridine (B1665455) ring significantly influences its reactivity towards electrophiles and nucleophiles. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the 3,9-dichloro-5-methylacridine molecule creates a complex reactivity profile.

Electrophilic Aromatic Substitution (EAS):

In general, electrophilic attack on the acridine ring occurs on the benzenoid rings rather than the central pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. pharmaguideline.comdalalinstitute.com The rate and position of the substitution are directed by the existing substituents. libretexts.org

Activating and Deactivating Groups: Electron-donating groups (EDGs) activate the ring towards electrophilic attack by increasing electron density, while electron-withdrawing groups (EWGs) deactivate it. libretexts.org In 3,9-dichloro-5-methylacridine, the methyl group (-CH₃) at position 5 is a weak activating group, while the chloro groups (-Cl) at positions 3 and 9 are deactivating. dalalinstitute.comlibretexts.org

For 3,9-dichloro-5-methylacridine, electrophilic attack is predicted to be slow due to the presence of two deactivating chloro groups. The substitution would likely be directed to the positions ortho and para to the activating methyl group and the deactivating chloro groups, but the precise outcome would depend on the specific electrophile and reaction conditions. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.com

Nucleophilic Aromatic Substitution (NAS):

The acridine nucleus is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 9-position. thieme-connect.compharmaguideline.com This is due to the electron-withdrawing effect of the nitrogen atom at the para-position relative to C-9. thieme-connect.com

Reactivity at C-9: The presence of a good leaving group, such as the chloro substituent at the 9-position in 3,9-dichloro-5-methylacridine, makes this site highly activated for nucleophilic aromatic substitution (SNAr). grafiati.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a stable intermediate known as a Meisenheimer complex. libretexts.org The rate of this reaction is enhanced by electron-withdrawing groups that can stabilize the negative charge of this intermediate. libretexts.orguomustansiriyah.edu.iq

Reactivity at C-3: The chloro group at the 3-position is on a benzenoid ring and is less activated towards nucleophilic substitution compared to the one at C-9. Substitution at this position would typically require more forcing conditions or the use of very strong nucleophiles.

Common nucleophiles used in reactions with 9-chloroacridines include amines, alkoxides, and thiolates, leading to a wide variety of 9-substituted acridine derivatives. uomustansiriyah.edu.iqyoutube.com

| Reaction Type | Key Reactive Site(s) | Influence of Substituents | Expected Outcome for 3,9-Dichloro-5-methylacridine |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Benzenoid Rings (Positions 1, 2, 4, 6, 7, 8) | -CH₃ (5-position): Activating, ortho, para-directing -Cl (3, 9-positions): Deactivating, ortho, para-directing | Slow reaction. Substitution likely on the benzenoid rings, with regioselectivity influenced by a combination of all three substituents. |

| Nucleophilic Aromatic Substitution | C-9 | -Cl (9-position): Excellent leaving group, activating the site. Ring Nitrogen: Electron-withdrawing, strongly activates C-9. | Facile substitution of the chloro group at the 9-position by various nucleophiles. |

Oxidation and Reduction Chemistry of the Acridine Moiety

The acridine core can undergo both oxidation and reduction reactions, typically involving the central ring and the nitrogen atom.

Oxidation:

The oxidation of acridines is a common transformation. Depending on the oxidant and reaction conditions, different products can be obtained.

Formation of Acridones: Mild oxidation, for instance with dichromate in acetic acid, converts acridine into acridone, where a carbonyl group is introduced at the 9-position. ptfarm.plpharmaguideline.com

Formation of N-oxides: Oxidation with reagents like peroxymonosulfuric acid can lead to the formation of the corresponding acridine N-oxide. wikipedia.org

Ring Cleavage: Harsher oxidation conditions, such as with potassium permanganate (B83412) (KMnO₄), can lead to the cleavage of the acridine ring system, yielding products like quinoline-2,3-dicarboxylic acid. ptfarm.plpharmaguideline.comijpsr.com

Cyclic voltammetry studies on acridinedione derivatives have shown that they undergo irreversible oxidation. acs.org The specific products formed can depend on the substitution pattern on the nitrogen atom. acs.org

Reduction:

Reduction of the acridine nucleus typically affects the central, nitrogen-containing ring.

Formation of 9,10-Dihydroacridines: Treatment with reducing agents like zinc dust in the presence of hydrochloric acid (Zn/HCl) selectively reduces the pyridine ring to yield 9,10-dihydroacridine. ptfarm.pl These reduced forms are sometimes referred to as leucoacridines. wikipedia.org

Reduction of Benzenoid Rings: Catalytic hydrogenation (e.g., with Pt/HCl) can lead to the reduction of the outer benzene (B151609) rings. ptfarm.pl

| Reaction Type | Reagent/Condition | Typical Product |

|---|---|---|

| Oxidation | Dichromate/Acetic Acid | Acridone (Carbonyl at C-9) |

| Peroxymonosulfuric Acid | Acridine N-oxide | |

| Potassium Permanganate (KMnO₄) | Quinoline-2,3-dicarboxylic acid (Ring Cleavage) | |

| Reduction | Zn/HCl | 9,10-Dihydroacridine |

| Catalytic Hydrogenation (e.g., Pt/HCl) | Reduced Benzenoid Rings |

Photochemical Transformations and Stability under Irradiation Conditions

Acridine and its derivatives are known for their rich photochemistry and photophysical properties, including strong fluorescence. rsc.org Their stability and reactivity under irradiation are highly dependent on the substituents and the reaction environment.

Photostability: The stability of acridine derivatives can be improved by synthetic modifications. For instance, substitution at the 9-position has been shown to enhance the stability of some acridine compounds compared to their unsubstituted analogs. researchgate.net However, the presence of certain groups, like halogens, can also introduce new photochemical reaction pathways. Photolysis of an iodinated acridine derivative has been shown to cause homolysis of the carbon-iodine bond, generating a reactive aryl radical. nih.gov This suggests that the C-Cl bonds in 3,9-dichloro-5-methylacridine could potentially undergo similar cleavage under UV irradiation.

Photochemical Transformations: Acridines can participate in various photochemical reactions.

Photoalkylation: In the presence of ultraviolet light, acridine can react with carboxylic acids in a process known as reductive photoalkylation. ptfarm.plpharmaguideline.com For example, N-methylacridine hydrochloride reacts with methanol (B129727) to yield 10-methyl-9,10-dihydroacridin-9-yl-methanol. ptfarm.pl

Addition Reactions: Recent studies on acridine-isoxazole hybrids have shown that under blue light irradiation, they can undergo the addition of hydrogen-donor solvents (like THF or toluene) to the acridine system, forming 9-substituted acridanes. mdpi.com

Photocatalysis: Acridinium salts have emerged as powerful organic photoredox catalysts, capable of facilitating a wide range of chemical transformations under visible light irradiation due to their favorable excited-state redox potentials. rsc.orgchemrxiv.org The photocatalytic efficiency of acridines can be tuned by altering the substituents on the acridine core. researchgate.net

Despite these potential transformations, some studies have found acridine systems to be remarkably resistant to irradiation under certain conditions. mdpi.com The fast relaxation of the singlet excited state to a triplet state can sometimes quench desired photoreactivity. mdpi.com

Advanced Applications in Chemical Probes and Chemosensing Based on Acridine Scaffolds

Design and Development of Fluorescent Probes Utilizing the Acridine (B1665455) Core

The intrinsic fluorescence of the acridine ring system is a key feature that has been widely exploited in the design of probes for biological imaging and detection. The core principles of designing such probes are well-established and often involve the strategic modification of the acridine structure to modulate its optical properties and introduce specificity for a target molecule.

Acridine-Based Fluorophores for Biomolecule Visualization

Fluorescent probes are indispensable tools for visualizing the intricate workings of biological systems. nih.govnih.gov Acridine derivatives are frequently employed as the fluorescent reporting unit in these probes due to their high quantum yields and sensitivity to the local environment. mostwiedzy.pl For instance, acridine orange is a well-known nucleic acid stain that exhibits different fluorescence colors depending on whether it binds to double-stranded or single-stranded nucleic acids. fujifilm.com This property allows for the visualization and differentiation of DNA and RNA within cells. fujifilm.com The design of such probes typically involves conjugating the acridine core to a recognition unit that has a high affinity for a specific biomolecule, such as a protein, enzyme, or nucleic acid sequence. nih.gov

Photoactivatable and Turn-on Fluorescent Probe Design

To achieve high spatial and temporal control in fluorescence imaging, researchers have developed photoactivatable and "turn-on" fluorescent probes. nih.govnih.govrsc.org Photoactivatable probes are initially in a non-fluorescent or "caged" state and can be switched to a fluorescent state upon irradiation with a specific wavelength of light. nih.govthermofisher.com This allows for precise activation of fluorescence in a defined region of interest. nih.gov "Turn-on" probes, on the other hand, exhibit a significant increase in fluorescence intensity upon binding to their target analyte. mdpi.com This change is often due to mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) being disrupted upon target binding. While various fluorophores like fluorescein (B123965) and cyanine (B1664457) dyes have been successfully converted into photoactivatable or turn-on probes, the application of a specific scaffold like 3,9-Dichloro-5-methylacridine in this context has not been reported. nih.gov

Derivatization Strategies for Tunable Photophysical Properties

The photophysical properties of the acridine core, such as its absorption and emission wavelengths, fluorescence quantum yield, and lifetime, can be finely tuned through chemical derivatization. mdpi.com Introducing electron-donating or electron-withdrawing groups at different positions on the acridine ring can significantly alter its electronic structure and, consequently, its spectral properties. acs.org For example, the introduction of styryl groups to a BODIPY core, a different class of fluorophore, has been shown to systematically shift the absorption and emission to the near-infrared region. researchgate.net Similar principles apply to the acridine scaffold, where substitutions can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to predictable changes in the fluorescence color and intensity. acs.org These strategies are crucial for developing probes with specific optical characteristics tailored for multiplex imaging or for use with specific imaging hardware.

Functional Chemosensors for Molecular and Ionic Detection

Beyond biological imaging, the acridine scaffold is a valuable component in the construction of chemosensors for the detection of a wide range of molecules and ions. These sensors are designed to provide a measurable signal, often a change in fluorescence or color, in the presence of a specific analyte.

Principles of Acridine-Based Chemosensor Design

The design of an acridine-based chemosensor typically involves the integration of three key components: a recognition unit (receptor), a signaling unit (the acridine fluorophore), and a linker connecting them. The recognition unit is responsible for selectively binding the target analyte. The interaction between the receptor and the analyte induces a change in the photophysical properties of the acridine signaling unit. This change can be a quenching ("turn-off") or enhancement ("turn-on") of fluorescence, or a shift in the emission wavelength (ratiometric sensing). The selectivity of the sensor is primarily determined by the design of the recognition moiety.

Selective Recognition and Sensing Mechanisms for Analytes

Advanced Spectroscopic and Structural Characterization in Research of 3,9 Dichloro 5 Methylacridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3,9-Dichloro-5-methylacridine. By analyzing the chemical shifts, signal multiplicities, and coupling constants, researchers can precisely map the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3,9-Dichloro-5-methylacridine, the protons on the acridine (B1665455) core and the methyl group would resonate at characteristic chemical shifts. The aromatic region would display a complex pattern of signals corresponding to the six protons on the substituted benzene (B151609) rings. Due to the asymmetry of the substitution pattern, each of these six aromatic protons is chemically distinct and would be expected to produce a separate signal. The methyl group attached to the C5 position would appear as a sharp singlet in the upfield region of the spectrum, typically around 2.3-3.0 ppm. chemicalbook.com The exact positions of the aromatic proton signals would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the acridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3,9-Dichloro-5-methylacridine, thirteen distinct signals would be anticipated, corresponding to the thirteen unique carbon atoms in the acridine ring system, plus one signal for the methyl carbon. Quaternary carbons, such as those bearing the chlorine atoms (C3 and C9) and the central carbons of the acridine ring, often exhibit lower intensity signals. youtube.com The chemical shifts of the carbons are significantly affected by their local electronic environment; carbons bonded to the electronegative chlorine and nitrogen atoms would appear at a lower field (higher ppm value). chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for 3,9-Dichloro-5-methylacridine

| Analysis Type | Structural Feature | Expected Number of Signals | Predicted Chemical Shift (δ) Range | Notes |

| ¹H NMR | Aromatic Protons (Ar-H) | 6 | 7.0 - 8.5 ppm | Complex multiplets (doublets, triplets) expected due to proton-proton coupling. |

| Methyl Protons (-CH₃) | 1 | 2.3 - 3.0 ppm | Sharp singlet, as there are no adjacent protons to couple with. | |

| ¹³C NMR | Aromatic Carbons (C, CH) | 13 | 115 - 150 ppm | Signals for carbons attached to Cl and N would be further downfield. |

| Methyl Carbon (-CH₃) | 1 | 15 - 25 ppm | Typically appears in the upfield aliphatic region of the spectrum. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of 3,9-Dichloro-5-methylacridine. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For 3,9-Dichloro-5-methylacridine (C₁₄H₉Cl₂N), HRMS would be used to verify the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. rsc.org The analysis also reveals a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms results in a distinctive pattern of M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1, providing strong evidence for a dichloro-substituted compound. Fragmentation analysis within the mass spectrometer can provide further structural information by identifying the loss of specific fragments, such as a chlorine atom or the methyl group.

Table 2: HRMS Data for 3,9-Dichloro-5-methylacridine

| Formula | Calculated Exact Mass [M] | Primary Function of HRMS | Expected Isotopic Pattern |

| C₁₄H₉³⁵Cl₂N | 261.0166 u | Confirmation of elemental composition. | Distinctive M, M+2, and M+4 peaks due to two chlorine atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The acridine core of 3,9-Dichloro-5-methylacridine is a large, conjugated aromatic system, which gives rise to strong absorptions in the UV and visible regions of the electromagnetic spectrum. These absorptions are primarily due to π → π* transitions of the electrons within the conjugated system.

The UV-Vis spectrum of an acridine derivative typically shows several distinct absorption bands. The positions of these bands (λmax) and their intensities are sensitive to the substituents on the acridine ring. The introduction of two chloro groups and a methyl group to the acridine framework would be expected to cause shifts in the absorption maxima compared to the parent acridine molecule. This technique is valuable for confirming the presence of the extensive chromophore and for studying interactions with other molecules, which can lead to changes in the electronic environment and thus the UV-Vis spectrum.

Table 3: Expected Electronic Transitions for 3,9-Dichloro-5-methylacridine

| Spectroscopy | Transition Type | Chromophore | Expected Wavelength Region |

| UV-Vis | π → π* | Acridine Ring System | 250 - 450 nm |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 3,9-Dichloro-5-methylacridine, the IR spectrum would display a series of absorption bands that are characteristic of its structural components.

Key expected absorptions would include C-H stretching vibrations for both the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic acridine core, and the C-Cl stretching vibration. The presence and position of these bands help to confirm the molecular structure. For instance, strong bands in the 1450-1600 cm⁻¹ region would confirm the aromatic nature of the core, while a band in the 1000-1250 cm⁻¹ range could be indicative of the C-N stretch. The C-Cl stretches typically appear in the fingerprint region below 800 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for 3,9-Dichloro-5-methylacridine

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 |

| Aromatic C=C / C=N | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1250 |

| C-Cl | Stretch | 600 - 800 |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of 3,9-Dichloro-5-methylacridine can be grown, this technique can provide unambiguous proof of its molecular structure. mdpi.com

The analysis yields a detailed map of electron density from which the exact positions of all non-hydrogen atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles. researchgate.net For 3,9-Dichloro-5-methylacridine, X-ray diffraction would confirm the substitution pattern of the chlorine atoms and the methyl group on the acridine framework. It would also reveal the degree of planarity of the fused ring system and provide insight into the intermolecular interactions, such as π-π stacking, that govern how the molecules pack together to form a crystal lattice. researchgate.net

Computational Chemistry and Theoretical Modeling of Dichloro Methylacridines

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMO), and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule determined by its electronic structure. nih.gov Methods like Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. arxiv.org For 3,9-dichloro-5-methylacridine, these calculations can elucidate the influence of the chloro and methyl substituents on the acridine (B1665455) core.

The electronic structure analysis reveals the molecular electrostatic potential (MEP), which maps the charge distribution and indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting non-covalent interactions with biological targets.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

From these FMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and are used in predicting its behavior in chemical reactions and biological systems. nih.gov

Table 1: Calculated Electronic Properties and Reactivity Descriptors for 3,9-Dichloro-5-methylacridine (Representative Data) Calculations are typically performed using DFT methods, such as B3LYP with a 6-31G(d,p) basis set. The values presented are illustrative examples based on typical findings for similar heterocyclic compounds.

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 4.35 eV | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | 1.85 eV | Resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 0.54 eV⁻¹ | The reciprocal of hardness, indicating a higher reactivity. |

Molecular Dynamics Simulations: Dynamic Behavior and Ligand-Target Recognition

While quantum chemical calculations describe a molecule's static state, molecular dynamics (MD) simulations provide insights into its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture of the compound's conformational flexibility and its interactions with its environment, such as water or a biological macromolecule. mdpi.com

For 3,9-dichloro-5-methylacridine, MD simulations can be used to study:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule in solution.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, which affects its solubility and bioavailability.

Ligand-Target Recognition: Simulating the process of the molecule approaching and binding to a biological target, such as a protein or DNA. mdpi.com These simulations can reveal the key steps and energetic changes involved in the binding pathway, providing a more complete picture than static docking alone. By tracking the trajectory of the ligand and target over time, MD can assess the stability of the docked pose and identify any induced-fit effects where the target changes conformation upon ligand binding. rsc.org

The simulation process begins with the 3D structure of the molecule, which is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. arxiv.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. gardp.org Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to build mathematical models that correlate a compound's structural or physicochemical properties (known as descriptors) with its observed biological activity. collaborativedrug.comrsc.org

For dichloro-methylacridines, a QSAR study would involve synthesizing or modeling a series of analogs where the position and type of substituents are varied. For each analog, a set of molecular descriptors would be calculated using computational software. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, and FMO energies.

Steric Descriptors: Molecular weight, volume, surface area, and specific shape indices.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which measures lipophilicity.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to create an equation that links these descriptors to the biological activity (e.g., inhibitory concentration, IC₅₀). This resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts toward more potent molecules. nih.gov

Table 2: Hypothetical QSAR Data for a Series of Dichloro-Acridine Derivatives This table illustrates the type of data used in a QSAR study. Descriptors are calculated computationally, and activity is determined experimentally.

| Compound | Substituent (R) | LogP (Hydrophobicity) | Molecular Volume (ų) | Electronic Energy (a.u.) | Biological Activity (IC₅₀, µM) |

| 1 | 5-methyl | 4.60 | 199 | -1350.1 | 1.5 |

| 2 | 5-ethyl | 5.10 | 215 | -1389.4 | 1.1 |

| 3 | 5-H | 4.15 | 184 | -1310.8 | 2.8 |

| 4 | 4-fluoro, 5-methyl | 4.65 | 201 | -1449.8 | 1.3 |

Molecular Docking and Binding Energy Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or nucleic acid. uz.ac.zw This method is crucial for understanding the potential mechanism of action of compounds like 3,9-dichloro-5-methylacridine. The primary biological targets for many acridine derivatives are DNA (via intercalation) and enzymes like topoisomerases and protein kinases. researchgate.net

The docking process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (3,9-dichloro-5-methylacridine) and the biological target.

Sampling: Placing the ligand into the active or allosteric site of the target in numerous possible conformations and orientations.

Scoring: Evaluating each generated pose using a scoring function, which estimates the binding affinity or binding free energy. The lower the energy score, the more favorable the interaction.

The results of a docking study provide a binding score and a predicted binding pose, which reveals specific interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and the target's amino acid residues or DNA base pairs. This information is invaluable for explaining the compound's activity and for designing modifications to improve binding affinity and selectivity. nih.gov

Table 3: Example Molecular Docking Results for 3,9-Dichloro-5-methylacridine Binding energy is a measure of the affinity between the ligand and the target; more negative values indicate stronger binding. Data is illustrative.

| Biological Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Topoisomerase I-DNA complex | 1T8I | -8.5 | DNA bases, Arg364, Asn722 |

| Topoisomerase II | 1ZXM | -9.2 | DNA bases, Mg²⁺, Gly759 |

| Casein Kinase 2 (CK2) | 1J91 | -7.8 | Val116, Ile174, Lys68 |

| Bovine Serum Albumin (BSA) | 4F5S | -7.1 | Trp213, Arg217, Leu237 |

An exploration of the future research trajectories for 3,9-Dichloro-5-methylacridine reveals significant potential at the intersection of advanced chemistry, targeted therapeutics, and materials science. The inherent chemical versatility of the acridine scaffold, combined with the specific substitutions of this compound, provides a fertile ground for innovative research. Future efforts are poised to focus on integrating sophisticated synthetic methods, designing novel derivatives with enhanced functionalities, developing ligands capable of interacting with multiple biological targets, and harnessing its properties for nanotechnology and materials science applications. These emerging frontiers promise to unlock the full potential of 3,9-Dichloro-5-methylacridine as a valuable molecule in various scientific domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.